7-Hydroxy-6-methoxyisoflavone
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Overview
Description
7-Hydroxy-6-methoxyisoflavone is a naturally occurring isoflavone, a type of flavonoid found in various plants. Isoflavones are known for their potential health benefits, including antioxidant, anti-inflammatory, and estrogenic activities. This compound is part of a larger group of phenolic compounds that play a significant role in plant defense mechanisms and human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6-methoxyisoflavone typically involves the use of 5,7-dihydroxyisoflavones as starting materials. The 7-hydroxy group is protected using dimethylcarbamoylchloride, followed by methylation of the 6-hydroxy group . The reaction conditions often include the use of formaldehyde aminals for aminomethylation .
Industrial Production Methods: similar compounds are often produced using large-scale organic synthesis techniques involving column chromatography and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-6-methoxyisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Common substitution reactions include aminomethylation, where formaldehyde aminals are used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Formaldehyde aminals for aminomethylation.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
7-Hydroxy-6-methoxyisoflavone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its estrogenic activity and potential benefits in hormone-related conditions.
Industry: Utilized in the development of functional foods and nutraceuticals
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-methoxyisoflavone involves its interaction with estrogen receptors due to its structural similarity to estrogen. This interaction can lead to estrogenic or antiestrogenic effects, influencing various biological processes such as cell proliferation and differentiation . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Genistein: 7,4’-Dihydroxy-6-methoxyisoflavone.
Daidzein: 7,4’-Dihydroxyisoflavone.
Biochanin A: 5,7-Dihydroxy-4’-methoxyisoflavone.
Uniqueness: 7-Hydroxy-6-methoxyisoflavone is unique due to its specific hydroxyl and methoxy group positions, which contribute to its distinct biological activities and chemical reactivity. Compared to other isoflavones, it may exhibit different estrogenic activities and antioxidant properties .
Properties
IUPAC Name |
7-hydroxy-6-methoxy-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-15-7-11-14(8-13(15)17)20-9-12(16(11)18)10-5-3-2-4-6-10/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVNHXNTSMARSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616762 |
Source
|
Record name | 7-Hydroxy-6-methoxy-3-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75187-55-2 |
Source
|
Record name | 7-Hydroxy-6-methoxy-3-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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